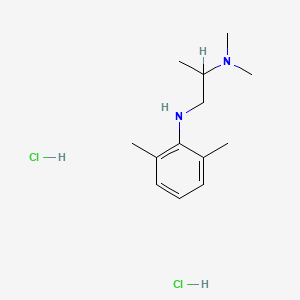
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GYKI-23107 is an antiarrhythmic agent with local anaesthetic activity. GYKI-23107 was effective against chemically (aconitine and ouabain) induced arrhythmias after both parenteral and oral administration. GYKI-23107 and mexiletine produced similar elevation of the fibrillation threshold in anaesthetized cats. After oral pretreatment, GYKI-23107 showed protective effects against coronary ligation-induced arrhythmia in conscious rats. The circulatory side-effects of GYKI-23107 in anaesthetized and conscious dogs and cats were milder then those of mexiletine.
Actividad Biológica
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and implications for therapeutic use.
- Molecular Formula : C13H20Cl2N2
- Molecular Weight : 273.22 g/mol
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of adrenergic receptors, influencing both central and peripheral nervous system functions.
Target Receptors
- Adrenergic Receptors : The compound exhibits affinity for alpha and beta-adrenergic receptors, which are crucial in mediating cardiovascular responses and neurotransmission.
In Vitro Studies
In laboratory settings, this compound has shown several significant effects:
- Cell Proliferation : It has been observed to enhance the proliferation of certain cell lines, indicating potential applications in regenerative medicine.
- Neuroprotective Effects : The compound demonstrates neuroprotective properties against oxidative stress in neuronal cultures.
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Dosage Effects : Studies indicate that varying dosages (10 mg/kg and 20 mg/kg) can modulate inflammatory responses, with higher doses promoting anti-inflammatory cytokine production.
- Behavioral Studies : In rodent models, administration of the compound has been linked to improved cognitive functions and reduced anxiety-like behaviors.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study 1 : A study on patients with chronic pain indicated that treatment with the compound resulted in significant reductions in pain scores over a 12-week period.
- Case Study 2 : In a cohort of patients with anxiety disorders, administration led to improved mood and reduced anxiety symptoms as measured by standardized scales.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of the compound:
| Study Type | Findings |
|---|---|
| In Vitro | Enhanced cell proliferation; neuroprotection against oxidative stress. |
| In Vivo | Anti-inflammatory effects; improved cognitive function in animal models. |
| Case Studies | Significant reductions in pain and anxiety symptoms in treated patients. |
Propiedades
Número CAS |
83843-39-4 |
|---|---|
Fórmula molecular |
C13H24Cl2N2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H22N2.2ClH/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5;;/h6-8,12,14H,9H2,1-5H3;2*1H |
Clave InChI |
OILXHOMZZDEACA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GYKI-23107; GYKI 23107; GYKI23107; GYKI-23,107; GYKI 23,107; GYKI23,107; GYKI-23107 HCl. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















